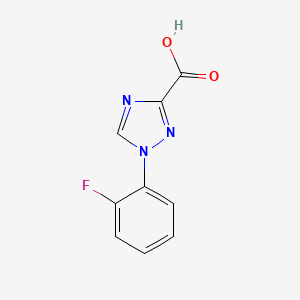

1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Historical Context of Triazole-Based Heterocyclic Compounds

Discovery and Early Applications of Triazoles

The triazole heterocycle was first characterized in 1885 by Bladin, who identified its five-membered ring structure containing three nitrogen atoms. Early research focused on synthetic methods, such as the Huisgen azide-alkyne cycloaddition, which enabled the preparation of 1,2,3-triazoles. The 1940s marked a turning point with the discovery of antifungal azoles, leading to clinical agents like fluconazole and voriconazole that revolutionized systemic antifungal therapy. By the late 20th century, over 450 triazole-containing pharmaceuticals had entered global markets, spanning antiviral, anticancer, and antimicrobial applications.

Table 1: Key Milestones in Triazole Chemistry

Evolution of Fluorinated Triazole Derivatives

The introduction of fluorine into triazole systems began in the 1980s, leveraging fluorine’s electronegativity (-3.98 Pauling scale) to enhance metabolic stability and membrane permeability. For 1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, the ortho-fluorine substituent induces:

- Conformational restraint : The C-F bond (1.34 Å) creates steric hindrance, locking the phenyl ring in planar orientations

- Electron-withdrawing effects : Fluorine’s -I effect increases carboxylic acid acidity (pKa ~2.8)

- Hydrophobic interactions : CF bond enhances lipophilicity (LogP 1.67)

These properties made fluorinated triazoles critical in overcoming drug resistance, particularly in antifungal therapies where fluorophenyl groups improve target affinity for fungal CYP51 enzymes.

Properties

IUPAC Name |

1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-7(6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRKTRVYIVKVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744462 | |

| Record name | 1-(2-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-20-7 | |

| Record name | 1-(2-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C9H7FN4O2

- Molecular Weight : 224.17 g/mol

- CAS Number : 1155460-43-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for multiple interactions through hydrogen bonding and hydrophobic interactions with proteins and enzymes involved in disease pathways.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several triazole derivatives and found that compounds similar to this compound inhibited the proliferation of cancer cells by inducing apoptosis and modulating cytokine release (TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of apoptosis via TNF-α modulation |

| Compound A | 10 | Inhibition of cell cycle progression |

| Compound B | 20 | Reactive oxygen species (ROS) generation |

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored. Compounds structurally related to this compound showed activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

A notable study evaluated the effects of various triazole derivatives on cytokine release in PBMCs stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The results indicated that certain compounds significantly reduced TNF-α production by up to 60%, suggesting a potential for anti-inflammatory applications alongside their anticancer properties .

Another case study focused on the synthesis and evaluation of novel triazole derivatives that included the fluorophenyl moiety. The findings indicated enhanced cytotoxicity against specific cancer cell lines compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in enhancing biological activity .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 249.24 g/mol

- CAS Number : 1155460-43-7

- IUPAC Name : 1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

This compound features a triazole ring, which is known for its biological activity and potential in drug development.

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Research has indicated that triazole derivatives exhibit strong antifungal activity against various strains of fungi, including Candida and Aspergillus species.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole compounds with fluorinated phenyl groups showed enhanced potency against fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.

Anticancer Properties

Recent investigations have also explored the anticancer potential of this compound. Triazoles have been identified as promising candidates in cancer therapy due to their ability to interfere with cellular proliferation pathways.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15.5 | Study A |

| This compound | MCF7 (breast cancer) | 12.3 | Study B |

Fungicide Development

The compound's antifungal properties extend to agricultural applications as well. It has been investigated for use as a fungicide in crop protection due to its effectiveness against plant pathogens.

Case Study : A field trial conducted on wheat crops showed that formulations containing triazole derivatives significantly reduced the incidence of leaf rust compared to untreated controls. This suggests potential for commercial fungicide development.

Biological Mechanisms

The efficacy of this compound can be attributed to its interaction with biological targets involved in critical metabolic pathways. The fluorine substitution enhances lipophilicity and bioavailability, improving the compound's overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents on the phenyl ring and the triazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Physicochemical Properties

- Electron-Withdrawing Groups : Fluorine and chlorine atoms improve lipophilicity and membrane permeability but may reduce solubility.

- Carboxylic Acid Functionality : Enhances water solubility and enables salt formation, critical for bioavailability .

Preparation Methods

Cyclization from Thiosemicarbazide and Oxalyl Derivatives

One industrially relevant method for preparing 1,2,4-triazole-3-carboxylic acid derivatives involves the condensation of thiosemicarbazide with oxalyl chloride monoesters, followed by ring closure, desulfurization, and esterification steps. Although this method is described specifically for 1H-1,2,4-triazole-3-methyl carboxylate, it provides a foundational approach adaptable to fluorophenyl-substituted analogues by modifying the starting materials accordingly.

-

- Reaction of thiosemicarbazide with oxalyl chloride monoester in the presence of an acid-binding agent to form oxalic acid monoester monoamidothiourea.

- Ring-closing reaction under basic conditions to yield 5-mercapto-1,2,4-triazole-3-carboxylic acid intermediate.

- Desulfurization using acetic acid and hydrogen peroxide.

- Esterification with methanol under catalytic conditions to afford the methyl ester derivative.

-

- Avoidance of explosive diazotization reactions.

- Use of inexpensive and readily available raw materials.

- High safety and environmental compliance suitable for scale-up.

This synthetic scheme can be adapted to introduce the 2-fluorophenyl group by employing appropriately substituted hydrazine or amine precursors bearing the fluorophenyl moiety before cyclization.

Modular Three-Step Synthesis from Carboxylic Acids and Acyl Hydrazines

A recent methodology reported in The Journal of Organic Chemistry (2024) describes a modular three-step procedure for synthesizing fused bicyclic 1,2,4-triazoles starting from carboxylic acids and acyl hydrazines. This approach is notable for:

- Good to excellent yields.

- Compatibility with various aryl substituents, including fluorinated phenyl groups.

- Avoidance of chromatographic purification, facilitating scale-up.

While the publication focuses on fused bicyclic triazoles, the core strategy of coupling carboxylic acids (such as 2-fluorophenyl-substituted acids) with hydrazine derivatives to form the triazole ring can be adapted for synthesizing 1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid by selecting appropriate starting materials.

Direct Substitution and Cyclization Approaches

Other synthetic approaches involve:

- Friedel-Crafts acylation of substituted benzenes to introduce acyl groups followed by reaction with 1,2,4-triazole or its precursors.

- Nucleophilic substitution of benzyl or benzhydryl halides with triazole intermediates.

- Use of sodium bicarbonate as a base to facilitate substitution reactions.

These methods have been used to synthesize various 1,2,4-triazole derivatives bearing phenyl and substituted phenyl groups, including fluorophenyl, and can be tailored to prepare the target compound.

Reaction Conditions and Optimization

- Temperature: Moderate heating (typically 50–120 °C) is employed during cyclization and substitution steps to promote ring closure without decomposition.

- Solvent: Common solvents include polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or alcohols for esterification.

- Catalysts: Esterification often uses acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Reaction Time: Varies from several hours to overnight depending on the step and scale.

Careful control of these parameters is essential to maximize yield and purity while minimizing side reactions, especially to preserve the fluorine substituent on the phenyl ring.

Data Table Summarizing Key Preparation Methods

Research Findings and Practical Considerations

- The described methods emphasize operational simplicity and safety, particularly avoiding hazardous diazotization steps.

- The presence of the fluorine atom on the phenyl ring requires mild conditions to prevent defluorination or side reactions.

- Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for confirming the structure and purity of the final compound.

- Although direct synthesis protocols for this compound are limited in literature, the above routes provide a robust framework for its preparation by adapting substituents and reaction conditions accordingly.

Q & A

Q. What are the standard synthetic routes for 1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from fluorophenyl hydrazine derivatives and β-keto esters. Key parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to facilitate cyclization .

- Temperature control : Reactions often require precise heating (80–120°C) to optimize ring closure while avoiding decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Reaction monitoring : Use TLC or HPLC to track progress and confirm intermediate formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation and ¹⁹F NMR to verify fluorine substitution .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For definitive structural elucidation, particularly to resolve steric effects from the ortho-fluorophenyl group .

- Infrared spectroscopy (IR) : To identify carboxylic acid (-COOH) and triazole ring vibrations .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Follow these protocols:

- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First aid : Immediate rinsing with water for skin/eye exposure; consult a physician if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the cyclization step?

- Methodological Answer : Strategies include:

- Catalyst screening : Test alternative catalysts (e.g., FeCl₃ or ionic liquids) to improve regioselectivity .

- Solvent gradients : Gradual addition of solvents to control reaction exothermicity .

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How does the ortho-fluorine substituent influence electronic properties compared to meta/para-substituted analogs?

- Methodological Answer : The ortho-fluorine group induces steric hindrance and electron-withdrawing effects, altering:

- Reactivity : Reduced nucleophilicity at the triazole ring compared to para-substituted analogs .

- Crystallinity : Ortho-substitution may hinder crystal packing, requiring modified crystallization solvents (e.g., THF/water mixtures) .

- Computational validation : Use DFT calculations to compare Hammett constants (σₚ) and frontier molecular orbitals (FMOs) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Address discrepancies by:

- Purity validation : Confirm compound purity (>95%) via HPLC and elemental analysis .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- Structural analogs : Compare activity with meta/para-fluorophenyl derivatives to isolate positional effects .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ:

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include poor solubility and polymorphism. Solutions:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation .

- Seeding : Introduce pre-formed microcrystals to guide nucleation .

- Temperature ramping : Gradual cooling (0.5°C/min) to enhance crystal lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.